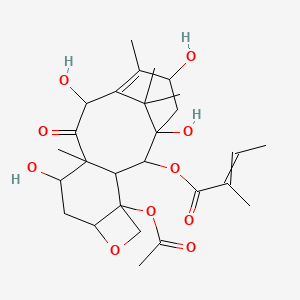
2-Debenzoyl-2-tigloyl 10-DAB;Paclitaxel impurity 22;2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Debenzoyl-2-tigloyl 10-DAB, also known as Paclitaxel impurity 22 or 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III, is a chemical compound with the molecular formula C27H38O10 and a molecular weight of 522.58 g/mol . This compound is a derivative of 10-Deacetylbaccatin III and is used primarily in the field of biochemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Debenzoyl-2-tigloyl 10-DAB involves the modification of 10-Deacetylbaccatin IIIThe reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations .
Industrial Production Methods
Industrial production methods for 2-Debenzoyl-2-tigloyl 10-DAB are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Debenzoyl-2-tigloyl 10-DAB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of 2-Debenzoyl-2-tigloyl 10-DAB .
Wissenschaftliche Forschungsanwendungen
2-Debenzoyl-2-tigloyl 10-DAB has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role as an impurity in the synthesis of paclitaxel, a widely used anticancer drug.
Industry: Utilized in the production of various pharmaceutical compounds
Wirkmechanismus
The mechanism of action of 2-Debenzoyl-2-tigloyl 10-DAB involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules and disrupting cell division .
Vergleich Mit ähnlichen Verbindungen
2-Debenzoyl-2-tigloyl 10-DAB is similar to other derivatives of 10-Deacetylbaccatin III, such as:
10-Deacetylbaccatin III: The parent compound from which 2-Debenzoyl-2-tigloyl 10-DAB is derived.
2-Debenzoyl-2-pentonyl Docetaxel: Another derivative with different substituents.
The uniqueness of 2-Debenzoyl-2-tigloyl 10-DAB lies in its specific structural modifications, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C27H38O10 |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
(4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3 |
InChI-Schlüssel |
GADAUHGBDGVMET-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B14118396.png)
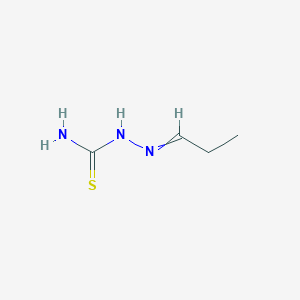
![3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide](/img/structure/B14118414.png)

![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14118423.png)
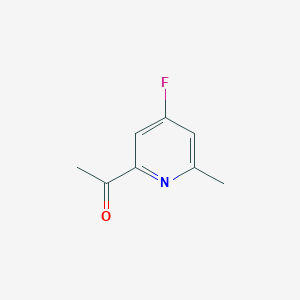
![2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile](/img/structure/B14118430.png)
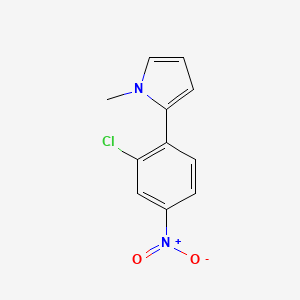
![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)
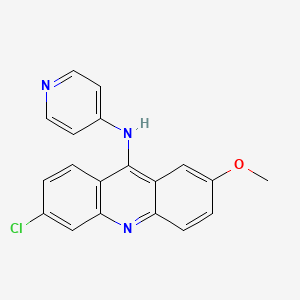


![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)
